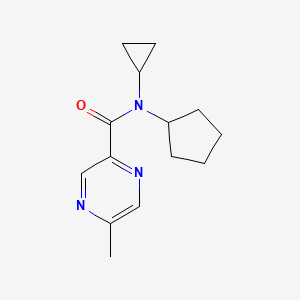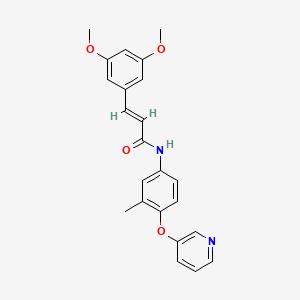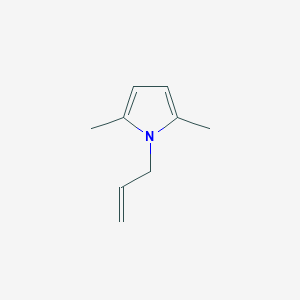
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile, also known as TPN-3, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-3 is a member of the family of propargyl-linked nitroaromatic compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. In
Wirkmechanismus
The mechanism of action of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the development of cancer and inflammation. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to possess antioxidant properties, which may contribute to its therapeutic potential. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and high yields. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile is also relatively non-toxic, making it a feasible option for in vitro and in vivo studies. However, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and reduction reactions, which may affect its biological activity. Additionally, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile. One area of interest is the development of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile analogs with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Another area of interest is the investigation of the potential synergistic effects of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile with other chemotherapeutic agents, which may enhance its anti-tumor activity. Additionally, further studies are needed to elucidate the mechanism of action of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile and its effects on various signaling pathways involved in cancer and inflammation.
Synthesemethoden
The synthesis of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile involves the condensation of 4-methyl-5-phenyl-1,2,4-triazole-3-thione with 2-nitrobenzaldehyde in the presence of an alkylating agent such as ethyl bromoacetate. The resulting intermediate is then treated with sodium ethoxide to form the final product. The synthesis of (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been optimized to yield high purity and high yields, making it a feasible option for large-scale production.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, (Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-22-17(13-7-3-2-4-8-13)20-21-18(22)15(12-19)11-14-9-5-6-10-16(14)23(24)25/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBEIFQXYWOJI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(=CC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)-3-(2-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)



![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)
![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
![3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
